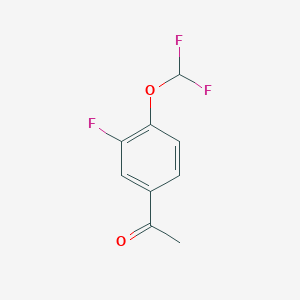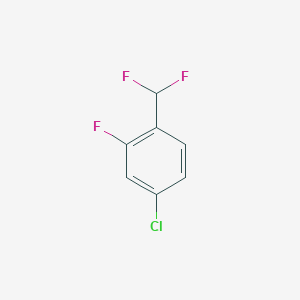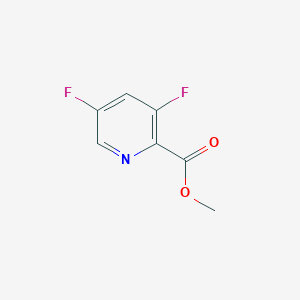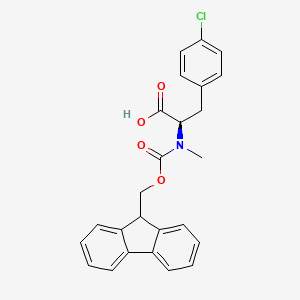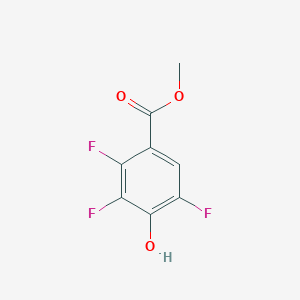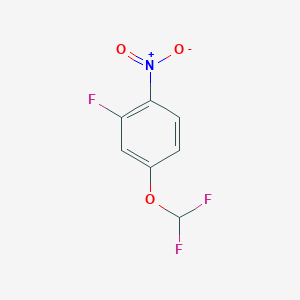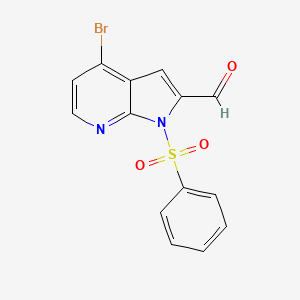
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde
Übersicht
Beschreibung
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde is a chemical compound with the molecular formula C14H9BrN2O3S . It is a versatile material used in scientific research. It is known to be a crucial organic intermediate that serves as a building block for the synthesis of substituted azaindole products . Azaindoles are organic compounds known for their diverse range of biological activities, including anticancer, antiviral, and antibacterial properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Applications in Organic Chemistry
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde has been utilized in various synthetic applications in organic chemistry. For example, it has been involved in the synthesis of novel oxazol-5(4H)-ones with potential pharmacological applications (Rosca, 2020). Additionally, it has been used in the diastereoselective addition of phenylsulfonyl-substituted allylic bromides to aldehydes, enabling control over the stereochemistry of adjacent chiral centers in acyclic compounds (Auvray et al., 1986).
Multicomponent Reactions and Complex Molecule Synthesis
The compound has shown utility in multicomponent reactions. For instance, it has been involved in the preparation and nucleophilic substitution of vinylphenylsulfone derivatives, leading to highly regioselective reactions with various electrophiles (Auvray et al., 1988). These reactions are essential for the synthesis of complex molecules in organic and medicinal chemistry.
Electroluminescent Device Development
In the field of materials science, derivatives of 7-azaindole, which include 4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde, have been synthesized for use in electroluminescent devices. These compounds have demonstrated potential as blue emitters and hole transport materials in such devices (Wu et al., 2001).
Crystal Structure Analysis
The compound has also been a subject of crystallographic studies to understand its structural properties. Research in this area has provided insights into the crystal structures, vibrational spectra, and theoretical molecular structures of halogeno-derivatives of 7-azaindole, which are essential for further applications in material science and molecular engineering (Morzyk-Ociepa et al., 2018).
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-bromopyrrolo[2,3-b]pyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O3S/c15-13-6-7-16-14-12(13)8-10(9-18)17(14)21(19,20)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCRRVPQCKBHRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C(C=CN=C32)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-phenylsulfonyl-7-azaindole-2-carboxyaldehyde | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


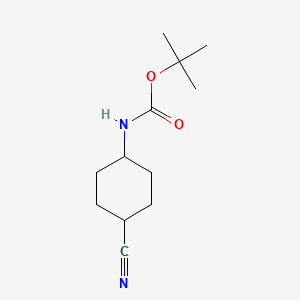
![(1S,2S)-1-((4S)-3H-Dinaphtho[2,1-c:1',2'-e]phosphepin-4(5H)-yl)-1-phenylpropan-2-amine](/img/structure/B1391480.png)
![Ethyl 2-bromo-7-hydroxypyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1391481.png)
![(2-Chloro-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methanol](/img/structure/B1391482.png)
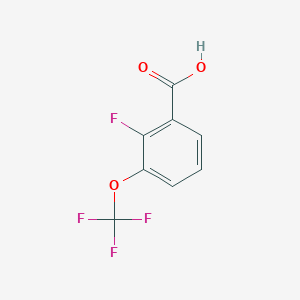
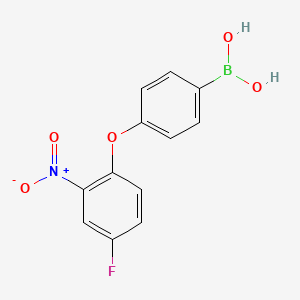
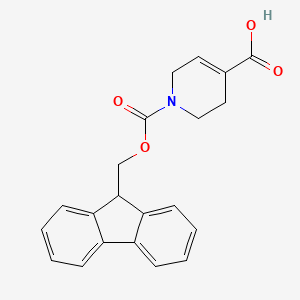
![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylicacid](/img/structure/B1391489.png)
